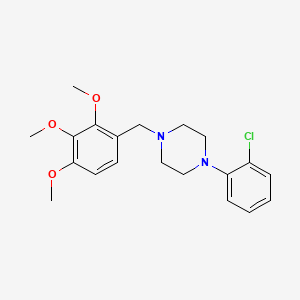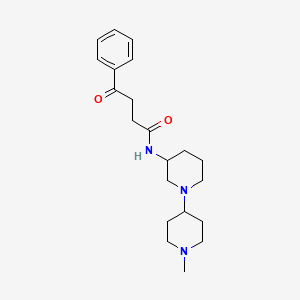
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide, also known as CHM-1, is a synthetic compound that has been studied for its potential as an anticancer agent. The compound has shown promise in preclinical studies, and research is ongoing to further understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme thioredoxin reductase, which is involved in cell growth and survival. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have shown that this compound can reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide is that it has shown efficacy against a variety of cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify additional targets for anticancer therapy. Additionally, studies could be conducted to investigate the safety and efficacy of this compound in clinical trials, which could lead to the development of a new anticancer drug. Finally, research could be conducted to explore the potential anti-inflammatory and antioxidant effects of this compound, which could have implications for the treatment of a variety of diseases.
Synthesis Methods
The synthesis of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thioacetamide to yield this compound.
Scientific Research Applications
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-2-propenethioamide has been studied extensively in preclinical models for its potential as an anticancer agent. In vitro studies have shown that the compound is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have a synergistic effect when combined with other anticancer agents, such as cisplatin and doxorubicin.
properties
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-9-4-6(3-8(12)10(9)15)2-7(5-13)11(14)17/h2-4,15H,1H3,(H2,14,17)/b7-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGENYDHETDYLAH-UQCOIBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=S)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=S)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)

![2-{1-(3-methylbutyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6102708.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![3-(5-{[5-(3-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B6102723.png)
![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![2-[3-(methylthio)-1H-1,2,4-triazol-5-yl]-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6102741.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)